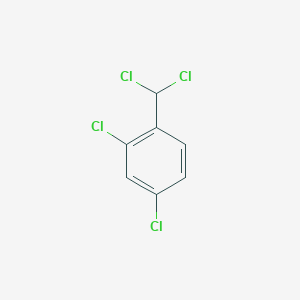

2,4-二氯-1-(二氯甲基)苯

描述

Synthesis Analysis

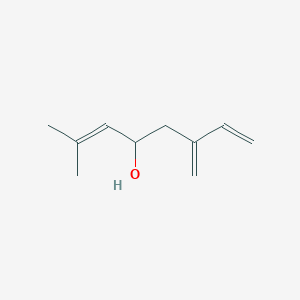

The synthesis of chlorinated benzene derivatives involves complex reactions that can include electrooxidative processes, as demonstrated in the preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This compound was synthesized with a significant yield through electrooxidative double ene-type chlorination, showcasing the intricate methods required to introduce specific chloro groups into the benzene ring (Uneyama et al., 1983).

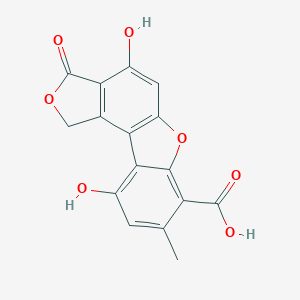

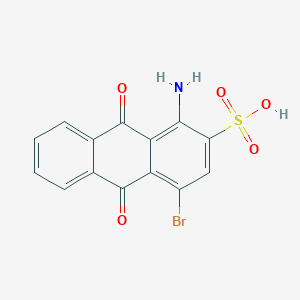

Molecular Structure Analysis

The molecular structure of chlorinated benzene compounds often features significant dihedral angles between benzene rings, indicating a degree of spatial arrangement that can affect their chemical reactivity. For example, a study on 3-(3,5-dichlorophenyl)benzene-1,2-diol revealed a dihedral angle of 58.86° between its benzene rings, highlighting the non-planar nature of such molecules and their potential intramolecular interactions (Dhakal et al., 2019).

Chemical Reactions and Properties

Chlorinated benzene derivatives participate in a variety of chemical reactions, reflecting their reactivity towards both electrophilic and nucleophilic agents. The presence of chloro groups can significantly influence the electronic properties of the benzene ring, making it susceptible to further functionalization through reactions such as nucleophilic substitution or addition reactions.

Physical Properties Analysis

The physical properties of 2,4-dichloro-1-(dichloromethyl)benzene derivatives are determined by their molecular structure, which influences their melting points, boiling points, and solubilities in different solvents. The planarity, or lack thereof, and the presence of substituents significantly affect these properties, as seen in compounds like 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where the specific arrangement of chloro groups impacts its physical state and behavior in reactions (Uneyama et al., 1983).

科学研究应用

环境影响和退化

2,4-二氯-1-(二氯甲基)苯作为氯苯(CBs)的一部分,因其在环境中的持久性、毒性和在土壤、水、空气和沉积物等各种环境组分中积累的潜力而受到认可。CBs在农业和工业中的广泛使用导致了环境污染的普遍存在。研究重点在于了解CBs在环境中的命运过程,特别是在土壤中,并探索减少或消除它们的修复策略。厌氧条件下的去氯是一种主要的降解途径,导致生成低氯苯,这些低氯苯可以被专门的微生物进一步降解。结合去氯和生物降解的技术为受CBs污染的土壤修复提供了有希望的途径。此外,使用土壤改良剂固定化可以降低CBs带来的环境风险 (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017)。

毒理学和人类健康

对于类似于2,4-二氯-1-(二氯甲基)苯的氯化溶剂如二氯甲烷的毒理学研究,突出了与暴露相关的潜在健康风险。流行病学研究已经审查了与暴露相关的癌症发病率,发现在有重要溶剂使用的工作场所存在癌症风险增加的有限迹象。然而,证据还不足以明确将低水平暴露与特定癌症风险联系起来,强调了需要更加健全的暴露评估和基于人群的研究 (Cooper, Scott, & Bale, 2011)。

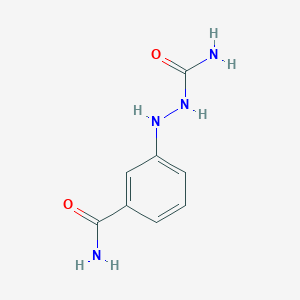

超分子化学应用

苯-1,3,5-三甲酰胺(BTAs),虽然不直接涉及2,4-二氯-1-(二氯甲基)苯,但展示了苯衍生物在科学研究中的广泛适用性。BTAs因其简单的结构、易获取性以及超分子自组装行为而引起了人们的兴趣,使它们在纳米技术、聚合物加工和生物医学应用中具有价值。它们能够形成由氢键稳定的一维、纳米级棒状结构,展示了苯衍生物在设计各种应用的超分子结构方面的潜力 (Cantekin, de Greef, & Palmans, 2012)。

安全和危害

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

作用机制

Target of Action

It is known that halogenated organic compounds like this one are generally very unreactive .

Mode of Action

It is known that halogenated organics generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .

Biochemical Pathways

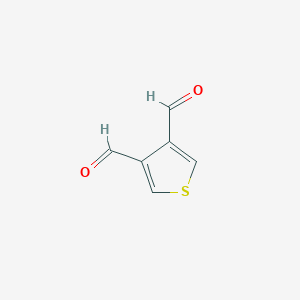

It has been used in the synthesis of 2,4-dichlorobenzaldehyde, which can be used for the production of fungicides such as diconazole .

Pharmacokinetics

It is known that the compound is a white solid, with a melting point of 42℃, and a boiling point of 118~120℃/186kpa . It is soluble in organic solvents such as benzene, ether, and ketone .

Result of Action

It is known that the compound is used as an intermediate in the preparation of 2,4-dichlorobenzaldehyde, which can be used for the production of fungicides such as diconazole .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-1-(dichloromethyl)benzene. For instance, its reactivity can be influenced by temperature . Moreover, it is known that the compound should be stored in a well-ventilated place and the container should be kept tightly closed .

属性

IUPAC Name |

2,4-dichloro-1-(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVKVGOTPBBVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059640 | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-1-(dichloromethyl)benzene | |

CAS RN |

134-25-8 | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2,4-dichloro-1-(dichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-(DICHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PB63CDC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)